N-cyclopentyl-3,4-difluorobenzenesulfonamide
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Overview
Description
N-cyclopentyl-3,4-difluorobenzenesulfonamide: is an organic compound with the molecular formula C11H13F2NO2S It is a sulfonamide derivative, characterized by the presence of a cyclopentyl group attached to the nitrogen atom and two fluorine atoms substituted at the 3 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3,4-difluorobenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: The major products are substituted sulfonamides.
Oxidation Reactions: The major products are sulfonic acids.
Reduction Reactions: The major products are sulfinamides.
Hydrolysis: The major products are sulfonic acids and amines.
Scientific Research Applications
N-cyclopentyl-3,4-difluorobenzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Industry: this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopentyl and difluorobenzene moieties contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
- N-cyclopentyl-3,5-difluorobenzenesulfonamide
- N-cyclopentyl-2,4-difluorobenzenesulfonamide
- N-cyclopentyl-3,4-dichlorobenzenesulfonamide
Comparison: N-cyclopentyl-3,4-difluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and biological activity. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-cyclopentyl-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2S/c12-10-6-5-9(7-11(10)13)17(15,16)14-8-3-1-2-4-8/h5-8,14H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEFVKQOBDCBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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